6-Hydroxy-3-methyl-2,3-dihydrobenzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10O2 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

3-methyl-2,3-dihydro-1-benzofuran-6-ol |

InChI |

InChI=1S/C9H10O2/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-4,6,10H,5H2,1H3 |

InChI Key |

IFWMNSBXPSDWKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC2=C1C=CC(=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Characterization of 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. This document outlines the theoretical underpinnings and practical application of fundamental spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), for the unambiguous structural elucidation of this compound. Detailed experimental protocols, data interpretation, and field-proven insights are provided to guide researchers, scientists, and drug development professionals in their analytical workflows.

Introduction

6-Hydroxy-3-methyl-2,3-dihydrobenzofuran belongs to the dihydrobenzofuran class of heterocyclic compounds, which are prevalent in numerous natural products and pharmacologically active molecules. The precise characterization of its molecular structure is a prerequisite for understanding its chemical reactivity, biological activity, and potential applications. Spectroscopic methods offer a powerful, non-destructive means to probe the molecular architecture and ascertain the identity and purity of synthetic compounds. This guide will systematically detail the application of key spectroscopic techniques for the definitive characterization of 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran.

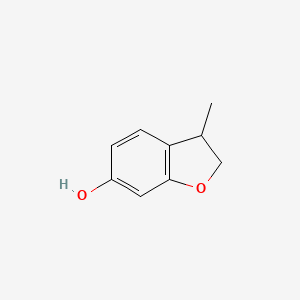

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular Structure of 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

-

Sample Weighing: Accurately weigh 5-10 mg of 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran for ¹H NMR and 20-30 mg for ¹³C NMR.[1][2][3]

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[1] Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.

-

Dissolution and Transfer: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[2]

-

Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

-

Shimming: After inserting the sample into the spectrometer, the magnetic field homogeneity is optimized through a process called shimming to obtain sharp, well-resolved peaks.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Table 1: Predicted ¹H NMR Data for 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.7-6.9 | m | 2H | Ar-H (H-5, H-7) |

| ~6.6 | d | 1H | Ar-H (H-4) |

| ~5.0 | s (broad) | 1H | Ar-OH |

| ~4.6 | dd | 1H | O-CH₂ (H-2a) |

| ~4.1 | dd | 1H | O-CH₂ (H-2b) |

| ~3.4 | m | 1H | CH-CH₃ (H-3) |

| ~1.3 | d | 3H | CH₃ |

Interpretation:

-

Aromatic Protons (δ 6.6-6.9): The three protons on the benzene ring will appear in the aromatic region. The exact chemical shifts and coupling patterns will depend on the electronic effects of the hydroxyl and dihydrofuran ring substituents. We expect a multiplet for H-5 and H-7, and a doublet for H-4.

-

Phenolic Proton (δ ~5.0): The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can be concentration-dependent. This peak will exchange with D₂O.

-

Dihydrofuran Ring Protons (δ 3.4-4.6):

-

The two protons at the C-2 position (O-CH₂) are diastereotopic and will appear as two separate signals, likely doublet of doublets, due to geminal and vicinal coupling.

-

The proton at the C-3 position (CH-CH₃) will be a multiplet due to coupling with the C-2 protons and the methyl group protons.

-

-

Methyl Protons (δ ~1.3): The methyl group protons will appear as a doublet due to coupling with the adjacent proton at C-3.

Caption: Key ¹H-¹H couplings in 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments.

Table 2: Predicted ¹³C NMR Data for 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~155 | Quaternary | C-O (Aromatic) |

| ~145 | Quaternary | C-O (Aromatic) |

| ~128 | Quaternary | C-C (Aromatic) |

| ~115 | CH | Ar-CH |

| ~110 | CH | Ar-CH |

| ~98 | CH | Ar-CH |

| ~72 | CH₂ | O-CH₂ |

| ~35 | CH | CH-CH₃ |

| ~18 | CH₃ | CH₃ |

Interpretation:

-

Aromatic Carbons (δ 98-155): The six carbons of the benzene ring will appear in this region. The carbons attached to the oxygen atoms (C-6 and C-7a) will be the most downfield.

-

Dihydrofuran Ring Carbons (δ 35-72):

-

The carbon of the O-CH₂ group (C-2) will appear around 72 ppm.

-

The CH-CH₃ carbon (C-3) will be more upfield, around 35 ppm.

-

-

Methyl Carbon (δ ~18): The methyl carbon will appear at the most upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for analyzing solid and liquid samples with minimal preparation.[5][6][7]

-

Sample Application: Place a small amount of the solid 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Cleaning: Clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Predicted IR Data and Interpretation

Table 3: Predicted IR Absorption Bands for 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3550-3200 | Strong, Broad | Phenolic O-H | Stretching |

| 3100-3000 | Medium | Aromatic C-H | Stretching |

| 2960-2850 | Medium | Aliphatic C-H | Stretching |

| 1600-1450 | Medium-Strong | C=C | Aromatic Ring Stretching |

| 1250-1050 | Strong | C-O | Ether and Phenol Stretching |

Interpretation:

-

O-H Stretch (3550-3200 cm⁻¹): A strong and broad absorption band in this region is characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.[8][9][10]

-

C-H Stretches (3100-2850 cm⁻¹): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the dihydrofuran ring and methyl group are observed just below 3000 cm⁻¹.

-

C=C Aromatic Ring Stretches (1600-1450 cm⁻¹): These absorptions are characteristic of the benzene ring.

-

C-O Stretches (1250-1050 cm⁻¹): Strong absorptions in this region are expected for both the phenolic C-O and the ether C-O linkages in the dihydrofuran ring.[11][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to generate a molecular ion (M⁺˙) and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation

Expected Molecular Ion: The molecular weight of 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran (C₁₀H₁₂O₂) is 164.19 g/mol . Therefore, the molecular ion peak (M⁺˙) is expected at m/z = 164.

Key Fragmentation Pathways:

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for benzofuran derivatives involve cleavages of the dihydrofuran ring and losses of small neutral molecules.[13][14][15]

Caption: Predicted key fragmentation pathways for 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran in EI-MS.

-

Loss of a Methyl Radical: A common fragmentation is the loss of the methyl group (•CH₃) from the C-3 position, leading to a fragment ion at m/z = 149.

-

Loss of an Ethyl Radical: Cleavage of the C2-C3 bond and subsequent rearrangement can lead to the loss of an ethyl radical (•C₂H₅), resulting in a fragment at m/z = 135.

-

Loss of Carbon Monoxide: Subsequent loss of carbon monoxide (CO) from fragment ions is also a possibility, for instance, from the m/z 149 fragment to give an ion at m/z = 121.

Conclusion

The combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a robust and comprehensive analytical toolkit for the unambiguous structural characterization of 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran. By carefully acquiring and interpreting the data from these techniques, researchers can confidently confirm the identity, purity, and structure of this important heterocyclic compound, paving the way for its further investigation and application in various scientific disciplines.

References

-

NMR Sample Preparation. (n.d.). Retrieved from [Link]

- Gas‐phase fragmentation reactions of protonated benzofuran‐ and dihydrobenzofuran‐type neolignans investigated by accurate‐mass electrospray ionization tandem mass spectrometry. (2017). Journal of Mass Spectrometry, 52(11), 743-755.

- Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2018). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 53(2), 166-175.

- Donate, P. M., Crotti, A. E. M., & Vessecchi, R. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 856-865.

- Synthesis of 1-(2,3-Dihydrobenzofuran-3-yl)-methanesulfonohydrazides through Insertion of Sulfur Dioxide into Allyloxyarenes. (2017). Organic Letters, 19(16), 4295-4298.

- Synthesis and Crystal Structure of Benzofuran Derivative. (2014). Asian Journal of Chemistry, 26(12), 3611-3614.

-

NMR Sample Preparation: The Complete Guide. (2023). Organomation. Retrieved from [Link]

- Spectroscopy of Alcohols and Phenols. (2023). In Organic Chemistry (10th ed.). Cengage Learning.

- 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3412-3415.

-

Infrared spectrum of phenol C6H6O C6H5OH. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Sample Preparation & NMR Tubes. (n.d.). Weizmann Institute of Science. Retrieved from [Link]

-

Basics of NMR\ Sample preparation and analysis of NMR analysis data. (2021). Mesbah Energy. Retrieved from [Link]

- Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (2013). Journal of the Brazilian Chemical Society, 24(8), 1363-1372.

- 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. (2007). Rapid Communications in Mass Spectrometry, 21(8), 1414-1420.

-

Sample Preparation. (n.d.). University College London. Retrieved from [Link]

- Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. (2010). Journal of Mass Spectrometry, 45(7), 785-794.

- Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. (2015). Molecules, 20(9), 16866-16881.

- Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. (2025). Molecules, 30(7), 1234.

- Spectroscopy of Ethers. (2023). In Organic Chemistry. OpenStax.

-

NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]

-

IR Spectrum: Alcohols and Phenols. (n.d.). Retrieved from [Link]

- Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. (2011). Journal of the Brazilian Chemical Society, 22(1), 144-152.

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]

- Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (2022).

-

Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac. Retrieved from [Link]

- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). Journal of Mass Spectrometry, 43(6), 785-792.

-

Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

13C NMR spectroscopy. (n.d.). Retrieved from [Link]

- Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017). Molecules, 22(8), 1335.

- Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2016). International Journal of Pharmaceutical Sciences and Research, 7(2), 643-648.

-

Interpretation of mass spectra. (n.d.). Retrieved from [Link]

- FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. (2022). Minerals, 12(12), 1599.

-

Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023, January 26). YouTube. Retrieved from [Link]

- ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. (2003).

-

1H–1H Coupling in Proton NMR. (2025). ACD/Labs. Retrieved from [Link]

- Electron ionization mass spectrometry fragmentation and multiple reaction monitoring quantification of autoxidation products of α-and β-amyrins in natural samples. (2019). Rapid Communications in Mass Spectrometry, 33(15), 1255-1264.

- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2016).

- ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. (2026). NMR in Biomedicine, e4648.

Sources

- 1. organomation.com [organomation.com]

- 2. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 4. asianpubs.org [asianpubs.org]

- 5. measurlabs.com [measurlabs.com]

- 6. agilent.com [agilent.com]

- 7. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 8. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 12. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-3-methyl-2,3-dihydrobenzofuran is a heterocyclic organic compound belonging to the 2,3-dihydrobenzofuran class. While specific experimental data for this particular molecule is not extensively available in the public domain, this guide provides a comprehensive overview of its predicted physicochemical and spectral properties based on computational modeling. Furthermore, it outlines a plausible synthetic pathway, discusses the general reactivity of the 2,3-dihydrobenzofuran core, and explores potential applications in drug discovery, drawing insights from the known biological activities of structurally related compounds. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and potential utility of this and similar molecules.

Introduction to the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a prevalent structural motif found in a wide array of natural products and synthetic molecules of pharmaceutical interest.[1] This heterocyclic system, consisting of a fused benzene and dihydrofuran ring, serves as a valuable scaffold in medicinal chemistry due to its conformational rigidity and ability to present substituents in a well-defined three-dimensional space. Derivatives of 2,3-dihydrobenzofuran have been reported to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3] The hydroxyl and methyl substitutions on the 6- and 3-positions, respectively, of the core structure of the topic compound are anticipated to influence its electronic properties, solubility, and interactions with biological targets.

Predicted Physicochemical Properties

In the absence of experimentally determined data, the physicochemical properties of 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran have been predicted using computational methods. These predictions offer valuable insights for experimental design, including selection of appropriate solvent systems and analytical techniques.

| Property | Predicted Value |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 1.85 |

| Topological Polar Surface Area (TPSA) | 33.6 Ų |

| Number of Hydrogen Bond Donors | 1 |

| Number of Hydrogen Bond Acceptors | 2 |

| Number of Rotatable Bonds | 1 |

These properties were predicted using publicly available cheminformatics tools.

Proposed Synthesis Pathway

A plausible synthetic route to 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran can be conceptualized based on established methodologies for the synthesis of substituted 2,3-dihydrobenzofurans. A potential disconnection approach is illustrated below.

Figure 1. A proposed retrosynthetic analysis for 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran.

Experimental Protocol:

-

Williamson Ether Synthesis: Hydroquinone is reacted with one equivalent of allyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetone to yield the mono-allyl ether of hydroquinone.

-

Claisen Rearrangement: The resulting allyl ether is heated to induce a Claisen rearrangement, which would likely yield a mixture of ortho-allyl hydroquinones. The desired 2-allylhydroquinone would be the precursor for the subsequent cyclization.

-

Cyclization: The 2-allylhydroquinone can then be subjected to an acid-catalyzed intramolecular cyclization. This reaction would form the dihydrofuran ring.

-

Methylation (Alternative Route): An alternative strategy could involve the protection of the hydroxyl groups of hydroquinone, followed by a series of reactions to introduce the methyl-substituted dihydrofuran ring, and subsequent deprotection.

The causality behind these experimental choices lies in the well-established reliability of these named reactions in organic synthesis for constructing the core scaffold. The Williamson ether synthesis is a standard method for forming ether linkages, while the Claisen rearrangement is a powerful tool for carbon-carbon bond formation on aromatic rings, setting the stage for the intramolecular cyclization to form the dihydrofuran ring.

Predicted Spectral Properties

The following spectral data are predicted and can serve as a guide for the characterization of 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran upon its synthesis.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the dihydrofuran ring, and the methyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.7-6.9 | m | 3H | Aromatic protons |

| ~4.6-4.8 | m | 1H | O-CH- |

| ~4.1-4.3 | m | 1H | O-CH₂ (diastereotopic) |

| ~3.5-3.7 | m | 1H | O-CH₂ (diastereotopic) |

| ~3.3-3.5 | m | 1H | CH-CH₃ |

| ~1.3 | d | 3H | -CH₃ |

| ~5.0 | s (broad) | 1H | -OH |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C-O (aromatic) |

| ~145 | C-OH (aromatic) |

| ~115-130 | Aromatic CH |

| ~75 | O-CH |

| ~70 | O-CH₂ |

| ~35 | CH-CH₃ |

| ~15 | -CH₃ |

Mass Spectrometry

The electron ionization mass spectrum is predicted to show a molecular ion peak corresponding to the molecular weight of the compound.

-

Molecular Ion (M⁺): m/z = 150.0681

-

Key Fragmentation Pattern: A prominent fragment would likely arise from the loss of the methyl group (M-15), resulting in a peak at m/z = 135. Another significant fragmentation pathway could involve the retro-Diels-Alder reaction of the dihydrofuran ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the hydroxyl and ether functional groups, as well as the aromatic ring.

| Wavenumber (cm⁻¹) | Functional Group |

| 3600-3200 (broad) | O-H stretch (hydroxyl) |

| 3100-3000 | C-H stretch (aromatic) |

| 2980-2850 | C-H stretch (aliphatic) |

| 1600, 1480 | C=C stretch (aromatic) |

| 1250-1000 | C-O stretch (ether and phenol) |

Chemical Reactivity and Potential for Derivatization

The chemical reactivity of 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran is dictated by the interplay of its functional groups.

Figure 2. Key reactivity sites of 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran.

-

Aromatic Ring: The hydroxyl group is an activating, ortho-, para-directing group, making the aromatic ring susceptible to electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions at the positions ortho and para to the hydroxyl group.

-

Hydroxyl Group: The phenolic hydroxyl group can undergo a variety of reactions, including acylation to form esters, alkylation to form ethers, and oxidation under certain conditions. These transformations are valuable for creating a library of derivatives with potentially modulated biological activities.

-

Dihydrofuran Ring: The dihydrofuran ring is generally stable but can undergo ring-opening reactions under harsh acidic or reductive conditions.

The ability to selectively modify these different sites provides a powerful platform for generating a diverse library of analogues for structure-activity relationship (SAR) studies in drug discovery programs.

Potential Applications in Drug Development

While the biological activity of 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran itself has not been reported, the 2,3-dihydrobenzofuran scaffold is a well-established pharmacophore. Numerous derivatives have demonstrated significant therapeutic potential.

-

Anticancer Activity: Many benzofuran and dihydrobenzofuran derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[1] The presence of the phenolic hydroxyl group in the target molecule provides a handle for derivatization to potentially enhance this activity.

-

Antimicrobial Activity: The benzofuran nucleus is a component of several natural and synthetic compounds with antibacterial and antifungal properties.[2]

-

Neuroprotective Effects: Certain dihydrobenzofuran derivatives have been investigated for their potential in treating neurodegenerative diseases.[4]

The structural features of 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran make it an attractive starting point for the design and synthesis of novel therapeutic agents. The combination of the rigid scaffold, the hydrogen-bonding capability of the hydroxyl group, and the stereocenter at the 3-position offers a rich chemical space for exploration.

Conclusion

This technical guide has provided a comprehensive overview of the predicted physical and chemical properties, a plausible synthetic route, and the potential applications of 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran. Although experimental data for this specific compound is scarce, the information presented, based on the well-understood chemistry of the 2,3-dihydrobenzofuran scaffold and computational predictions, offers a solid foundation for future research. The insights provided herein are intended to facilitate the work of researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in exploring the potential of this and related molecules.

References

-

Shaikh, A. k., & Varvounis, G. (2014). Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ. Organic Letters, 16(6), 1478–1481. [Link]

-

Shaikh, A. k., & Varvounis, G. (2014). Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ. Organic Chemistry Portal. [Link]

-

Connelly, J. C., Connor, S. C., Monte, S., Bailey, N. J. C., Borgeaud, N., Holmes, E., Troke, J., Nicholson, J. K., & Gavaghan, C. L. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug Metabolism and Disposition, 30(12), 1357–1363. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). [Link]

-

NMPPDB. (n.d.). 2,3-dihydrobenzofuran. [Link]

-

Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123. [Link]

-

Frontiers in Chemistry. (2024, December 13). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. [Link]

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). EC Pharmaceutical Science, 2(4), 433-438. [Link]

-

ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. [Link]

-

Royal Society of Chemistry. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

-

Investigating the binding affinity, molecular dynamics, and ADMET properties of 2,3-dihydrobenzofuran derivatives as an inhibitor of fungi, bacteria, and virus protein. (2021). Beni-Suef University Journal of Basic and Applied Sciences, 10(1), 36. [Link]

-

ProtoQSAR. (n.d.). Computational methods for predicting properties. [Link]

-

ResearchGate. (n.d.). Electron ionization mass spectra of (a) 2,3-dihydrobenzofuran-5-carboxaldehyde 4 and (b) 5-[1-(2-nitro-1-propenyl)]. [Link]

-

MDPI. (2025, March 31). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. [Link]

-

Royal Society of Chemistry. (2024, May 3). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. [Link]

-

ACS Combinatorial Science. (2017, March 17). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. [Link]

-

ResearchGate. (n.d.). DFT calculations on three 2,3-dihydrobenzofuran linked chalcones: Structural, HOMO-LUMO and spectroscopic (UV-Vis and IR) interpretation. [Link]

-

ResearchGate. (n.d.). Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans | Request PDF. [Link]

-

PubMed. (2023, April 3). Designing of 2,3-dihydrobenzofuran derivatives as inhibitors of PDE1B using pharmacophore screening, ensemble docking and molecular dynamics approach. [Link]

-

PubChem. (n.d.). 6-Hydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f]benzofuran-2-one. [Link]

-

NIST. (n.d.). Benzofuran, 2,3-dihydro-2-methyl-. [Link]

-

SpectraBase. (n.d.). 6-(Diethylamino)benzofuran-3(2H)-one. [Link]

-

NP-MRD. (2021, January 5). Showing NP-Card for (3aR,6S,7R,7aS)-6,7-dihydroxy-6-methyl-3-methylenehexahydrobenzofuran-2(3H)-one (NP0011755). [Link]

-

ResearchGate. (n.d.). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. [Link]

-

ChemAxon. (n.d.). Calculators & Predictors. [Link]

-

NIST. (n.d.). Benzofuran, 2,3-dihydro-. [Link]

-

MDPI. (2023, July 19). Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate. [Link]

Sources

- 1. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 6-Hydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one | C15H20O3 | CID 12304584 - PubChem [pubchem.ncbi.nlm.nih.gov]

Literature review of 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran and its analogs.

An In-Depth Technical Guide to 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran and Its Analogs

Introduction: The Privileged Scaffold of 2,3-Dihydrobenzofuran

The 2,3-dihydrobenzofuran (DHB) core, a heterocyclic structure formed by the fusion of a benzene ring and a saturated furan ring, represents a "privileged scaffold" in medicinal chemistry.[1] This motif is prevalent in a vast array of natural products, particularly alkaloids, neolignans, and isoflavonoids isolated from various plants and fungi.[2][3] The structural rigidity and synthetic accessibility of the DHB core have made it a cornerstone for the development of novel therapeutic agents.

Compounds incorporating this scaffold exhibit a remarkable breadth of biological activities, including potent antioxidant, neuroprotective, anti-inflammatory, anticancer, antiviral, and antifungal properties.[2][3][4][5][6][7] Natural products such as morphine and the antifungal agent (+)-conocarpan, alongside synthetic drugs like the CNS stimulant 5-APDB, highlight the therapeutic versatility of the DHB structure.[2][4][6]

This guide focuses specifically on 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran and its analogs. The inclusion of a phenolic hydroxyl group at the 6-position is critical, as it often imparts significant antioxidant and radical-scavenging capabilities, reminiscent of the chromanol ring in Vitamin E. Indeed, research has shown that the transformation of a chroman skeleton to a benzofuran one can enhance antioxidant activity.[8] We will explore the synthesis, key biological activities, and underlying mechanisms of this compound class, providing researchers and drug development professionals with a comprehensive technical overview.

Synthetic Strategies for the 2,3-Dihydrobenzofuran Core

The construction of the DHB ring system is a well-explored area of organic synthesis, with numerous classical and modern methods available. The choice of strategy often depends on the desired substitution pattern and the need for stereochemical control.

Key synthetic approaches include:

-

Intramolecular Cyclization: This is the most common strategy, often involving the formation of an ether linkage. A classic example is the acid-catalyzed dehydration of a precursor like 3-hydroxy-6-methyl-2,3-dihydrobenzofuran to yield the corresponding benzofuran.[9] Modern variations employ advanced catalysis to achieve high efficiency and selectivity.

-

Catalytic Annulation Reactions: Recent advances have introduced powerful catalytic methods. These include Rh(III)-catalyzed C-H activation followed by carbooxygenation of dienes and highly enantioselective Palladium-catalyzed Heck/Tsuji-Trost reactions, which allow for the construction of chiral DHB scaffolds with excellent control.[10]

-

Photochemical Methods: Emphasizing sustainability, visible light-mediated reactions, such as the oxyselenocyclization of 2-allylphenols, provide a mild and efficient route to functionalized DHBs.[3]

Caption: A generalized workflow for the synthesis of the 2,3-dihydrobenzofuran scaffold.

Pharmacological Properties and Biological Activity

The therapeutic potential of 6-hydroxy-2,3-dihydrobenzofuran analogs is primarily rooted in their antioxidant and neuroprotective capabilities, with significant activity also observed in anti-inflammatory and anticancer contexts.

Potent Antioxidant and Radical-Scavenging Activity

The phenolic hydroxyl group is the cornerstone of the antioxidant activity of this compound class. It can readily donate a hydrogen atom to neutralize reactive oxygen species (ROS) and other free radicals, thereby terminating damaging chain reactions like lipid peroxidation.

Studies on related 2,3-dihydro-5-hydroxybenzofuran analogs have provided deep insights into structure-activity relationships. For instance, the introduction of bulky tert-butyl groups at the ortho positions (C4 and C6) can enhance lipophilicity and modulate reactivity.[11] The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its chalcogen (sulfur, selenium, tellurium) analogs has been systematically evaluated, revealing that while the O-H bond dissociation enthalpies are similar, the overall antioxidant capacity increases significantly with heavier chalcogens.[12] This is attributed to the differing redox properties and reactivity of the resulting radicals.

Caption: Phenolic antioxidants neutralize free radicals via hydrogen atom transfer.

The following table summarizes the antioxidant activity of several 2,3-dihydrobenzo[b]furan-5-ol analogs against lipid peroxidation in liver microsomes.

| Compound | Analog Type | IC₅₀ (µM) | Reference |

| 2a | Oxygen (Furan) | ~250 | [12] |

| 2b | Sulfur (Thiophene) | ~25 | [12] |

| 2c | Selenium | ~13 | [12] |

| 2d | Tellurium | 0.13 | [12] |

Table 1: Inhibitory concentration (IC₅₀) of 2,3-dihydrobenzo[b]chalcogen-5-ol analogs on Fe(II)/ADP/ascorbate stimulated lipid peroxidation.

Neuroprotective Effects against Excitotoxicity and Oxidative Stress

The ability to counteract oxidative stress and modulate neuronal signaling pathways makes DHB analogs promising candidates for treating neurodegenerative diseases.

Several studies have demonstrated potent neuroprotective effects. A series of novel benzofuran-2-carboxamide derivatives were shown to protect primary rat cortical cells from N-methyl-D-aspartic acid (NMDA)-induced excitotoxicity.[13] One analog, compound 1f , which features a methyl substitution, exhibited neuroprotection comparable to the well-known NMDA antagonist memantine.[13] Another analog, 1j , with a hydroxyl substitution, not only showed anti-excitotoxic effects but also scavenged free radicals and inhibited lipid peroxidation.[13][14]

Furthermore, naturally occurring benzofurans isolated from Cortex Mori Radicis, such as moracin O and moracin P, have displayed significant protection against glutamate-induced cell death in human neuroblastoma cells.[15]

A recent compelling study investigated a selenium-containing DHB analog, TFSeB , in a mouse model of Alzheimer's disease.[16][17] The compound reversed cognitive deficits, reduced oxidative stress markers, and normalized the activity of key enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[16][17] Mechanistically, TFSeB was found to upregulate the neuroprotective NRF2 and BDNF pathways while downregulating the pro-inflammatory NF-κB pathway.[16][17]

Caption: Proposed neuroprotective mechanism via modulation of Nrf2 and NF-κB pathways.

Anti-inflammatory and Anticancer Activities

The DHB scaffold has also been leveraged to design potent anti-inflammatory and anticancer agents. Certain analogs have been identified as inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, a key enzyme in the inflammatory cascade, making them attractive for the development of new anti-inflammatory drugs.[1]

In oncology, various benzofuran and dihydrobenzofuran derivatives have demonstrated significant growth-inhibitory activity against a range of cancer cell lines, including ovarian, lung, and gastric cancers.[5][7] For example, specific N-(substituted) phenylamide derivatives of DHB-2-carboxylic acid were found to be highly active against human ovarian cancer cells.[5]

Key Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step protocols for the synthesis and evaluation of 6-hydroxy-3-methyl-2,3-dihydrobenzofuran analogs.

Protocol 1: Synthesis of 2,3-Dihydrobenzofurans via Intramolecular Cyclization

This protocol describes a general method for the cyclization of a 2-allylphenol derivative, a common strategy for forming the DHB core.

Materials:

-

Substituted 2-allylphenol

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

Catalyst (e.g., Lewis acid like BF₃·OEt₂ or a Palladium catalyst)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Dissolve the 2-allylphenol starting material (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the catalyst (0.1 - 1.2 eq, depending on the catalyst) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., Dichloromethane) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0% to 20% Ethyl Acetate in Hexanes) to yield the pure 2,3-dihydrobenzofuran analog.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Neuroprotection MTT Assay Against Glutamate-Induced Excitotoxicity

This protocol measures the ability of a test compound to protect neuronal cells from cell death induced by glutamate, based on a method used for evaluating natural benzofurans.[15]

Materials:

-

Human neuroblastoma cell line (e.g., SK-N-SH or SH-SY5Y)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Glutamate solution (e.g., 100 mM stock)

-

Test compounds (DHB analogs) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed the neuroblastoma cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C, 5% CO₂.

-

Compound Pre-treatment: Treat the cells with various concentrations of the DHB test compounds (e.g., 1 µM, 10 µM, 100 µM) for 1-2 hours prior to glutamate exposure. Include a vehicle control (DMSO) and a positive control (e.g., Memantine).

-

Glutamate Challenge: Induce excitotoxicity by adding glutamate to the wells to a final concentration of 10-20 mM (concentration should be optimized for the specific cell line). Do not add glutamate to the control wells.

-

Incubation: Incubate the plate for 24 hours at 37 °C, 5% CO₂.

-

MTT Assay:

-

Remove the culture medium from the wells.

-

Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37 °C, allowing viable cells to convert MTT into formazan crystals.

-

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the control (untreated) cells. Plot the percentage of cell viability against the compound concentration to determine the neuroprotective effect.

Conclusion and Future Directions

The 6-hydroxy-3-methyl-2,3-dihydrobenzofuran scaffold and its analogs represent a highly promising class of bioactive molecules. Their intrinsic antioxidant properties, derived from the core phenolic structure, provide a strong foundation for potent neuroprotective and anti-inflammatory activities. The demonstrated ability of these compounds to modulate key signaling pathways involved in oxidative stress (Nrf2) and inflammation (NF-κB), as well as to inhibit enzymes critical to neurodegeneration (AChE, MAO-B), underscores their therapeutic potential.

Future research should focus on several key areas:

-

Extensive Structure-Activity Relationship (SAR) Studies: Systematic modification of the DHB scaffold is needed to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds will be crucial for their clinical development.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is a necessary step toward creating viable drug candidates.

-

Development of Sustainable Synthesis: Continued innovation in green and efficient synthetic methodologies will be essential for the large-scale production of these valuable compounds.

References

-

Yoshida, Y., Noguchi, N., Watanabe, A., Iwaki, Y., Yanagisawa, M., Kodama, T., Cynshi, O., & Niki, E. (2002). Antioxidant action of 2,2,4,6-tetra-substituted 2,3-dihydro-5-hydroxybenzofuran against lipid peroxidation: effects of substituents and side chain. Free Radical Biology and Medicine, 33(10), 1436-1445. [Link]

-

Asif, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Analytical & Pharmaceutical Research, 3(2). [Link]

-

Engman, L., Cotgreave, I., Andersson, C. M., & Niki, E. (2001). The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues. Journal of the American Chemical Society, 123(24), 5873-5879. [Link]

-

Gomes, L. S., Silva, M. C., Nobre, P. C., Peglow, T. J., & Nascimento, V. (2025). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Processes, 13(3), 38. [Link]

-

Patil, S. L., & Patil, S. A. (2010). New benzofuran derivatives as an antioxidant agent. Der Pharma Chemica, 2(4), 233-239. [Link]

-

PrepChem. (n.d.). Synthesis of 6-methylbenzofuran. Retrieved from [Link]

-

Adole, V. A., Pawar, T. B., Koli, P. B., & Jagdale, B. S. (2020). Efficient Synthesis, Spectroscopic and Quantum Chemical Study of 2,3-Dihydrobenzofuran Labelled Two Novel Arylidene Indanones: A Comparative Theoretical Exploration. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 819-834. [Link]

-

Cho, J., Park, C., Lee, Y., Kim, S., Bose, S., Choi, M., Kumar, A. S., Jung, J. K., & Lee, H. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics, 23(3), 275–282. [Link]

-

Wang, S., Li, Y., Wang, J., Chen, Y., & Liu, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29054-29079. [Link]

-

Bifulco, G., D'Andrea, P., D'Auria, M. V., Galdiero, E., Galdiero, S., & Sepe, V. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1225-1233. [Link]

-

Zhang, Y., Li, Y., Liu, Y., Ruan, Z., & Chen, L. (2017). Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. Molecules, 22(2), 275. [Link]

-

Cho, J., Park, C., Lee, Y., et al. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Biomolecules & Therapeutics, 23(3), 275-282. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

-

Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. J Anal Pharm Res, 3(2), 267-269. [Link]

-

Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123. [Link]

-

da Silva, L. A., Soares, M. S. P., de Andrade, A. S., et al. (2025). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. ACS Chemical Neuroscience. [Link]

-

da Silva, L. A., Soares, M. S. P., de Andrade, A. S., et al. (2025). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. ACS Chemical Neuroscience. [Link]

-

Wang, S., Li, Y., Wang, J., Chen, Y., & Liu, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29054-29079. [Link]

-

Gomes, L. S., Silva, M. C., Nobre, P. C., Peglow, T. J., & Nascimento, V. (2025). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Processes, 13(3), 38. [Link]

Sources

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 6. medcraveonline.com [medcraveonline.com]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsonline.com [ijpsonline.com]

- 9. prepchem.com [prepchem.com]

- 10. organic-chemistry.org [organic-chemistry.org]

- 11. Antioxidant action of 2,2,4,6-tetra-substituted 2,3-dihydro-5-hydroxybenzofuran against lipid peroxidation: effects of substituents and side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Therapeutic Potential of the 2,3-Dihydrobenzofuran Scaffold: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran motif, a heterocyclic scaffold composed of a fused benzene and dihydrofuran ring, is a cornerstone in medicinal chemistry. Its prevalence in a wide array of natural products and synthetic compounds underscores its significance as a "privileged structure" in drug discovery. This guide provides an in-depth exploration of the diverse biological activities reported for 2,3-dihydrobenzofuran derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

A Versatile Core: The Spectrum of Biological Activities

The unique structural and electronic properties of the 2,3-dihydrobenzofuran scaffold have rendered it a versatile template for the design of novel therapeutic agents. Extensive research has demonstrated its efficacy across several key areas of pharmacology, including oncology, inflammation, and infectious diseases.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The 2,3-dihydrobenzofuran scaffold has emerged as a promising framework for the development of novel anticancer agents. Derivatives have been shown to exhibit cytotoxicity against a range of human cancer cell lines, including those of the lung, breast, colon, and oral cavity.[1][2]

The anticancer mechanisms of these compounds are often multifaceted. Some derivatives have been found to induce apoptosis, the programmed cell death essential for tissue homeostasis, by modulating the expression of key regulatory proteins such as Bax, Bcl-2, and caspases.[3] For instance, certain novel diastereoselective trans-2,3-dihydrobenzofuran derivatives have been shown to increase the expression of pro-apoptotic proteins like Bax and caspases-3 and -9, while decreasing the levels of the anti-apoptotic protein Bcl-2, thereby activating the mitochondrial apoptotic pathway in A549 non-small cell lung cancer cells.[3]

Furthermore, some 2,3-dihydrobenzofuran derivatives have demonstrated the ability to interfere with critical signaling pathways involved in cancer progression. For example, certain compounds have been identified as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer.[4] Additionally, the anti-angiogenic properties of some derivatives, as demonstrated in the chorioallantoic membrane assay, suggest their potential to inhibit the formation of new blood vessels that supply tumors with essential nutrients.[1]

The structural features of the 2,3-dihydrobenzofuran scaffold play a crucial role in its anticancer efficacy. The presence of specific substituents, such as fluorine, bromine, and hydroxyl or carboxyl groups, has been shown to enhance the biological effects of these derivatives.[5][6] For example, gem-difluorinated 2,3-dihydrobenzofurans have exhibited significant antitumor activity against HeLa cells, with some compounds showing IC50 values comparable to the standard chemotherapeutic agent 5-fluorouracil.[7]

Anti-inflammatory Effects: Quelling the Fires of Inflammation

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune conditions. The 2,3-dihydrobenzofuran scaffold has provided a fertile ground for the discovery of potent anti-inflammatory agents.[8][9][10]

A primary mechanism underlying the anti-inflammatory activity of these compounds is the inhibition of key enzymes in the inflammatory cascade. Many 2,3-dihydrobenzofuran derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[10] For example, a series of fluorinated benzofuran and dihydrobenzofuran derivatives were found to suppress lipopolysaccharide-stimulated inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (iNOS), leading to a decrease in the secretion of inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO).[5][6][10]

Some derivatives also exhibit anti-inflammatory effects by targeting other pathways. For instance, certain compounds have been identified as inhibitors of leukotriene biosynthesis, another important class of inflammatory mediators.[11] The 2,3-dihydro-5-benzofuranol ring system has been shown to be a useful template for designing antioxidant-based inhibitors of leukotriene biosynthesis.[11]

The structure-activity relationship for the anti-inflammatory activity of 2,3-dihydrobenzofurans has been a subject of investigation. For 2,3-dihydrobenzofuran-2-ones, the presence of an alkyl or aryl group at the 6-position and a chlorine atom at the 5-position has been found to be crucial for potent anti-inflammatory and prostaglandin synthesis inhibitory activity.[8]

Antioxidant Properties: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. The 2,3-dihydrobenzofuran scaffold has been explored for its antioxidant potential, with several derivatives demonstrating significant free radical scavenging activity.[12][13][14][15]

The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The planarity of the 5-membered dihydrofuran ring is believed to be more effective at stabilizing the resulting phenoxyl radical compared to the 6-membered ring of compounds like vitamin E.[15]

A notable example is 2,3,4-trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran, a novel antioxidant isolated from Penicillium citrinum F5, which exhibited significant free radical scavenging activity in the 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay.[12][13] The antioxidant efficacy of some derivatives has been reported to be even higher than that of Trolox C, a water-soluble analog of vitamin E.[14][15]

Antimicrobial Activity: A Defense Against Pathogens

The emergence of multidrug-resistant pathogens poses a significant threat to global health. The 2,3-dihydrobenzofuran scaffold has shown promise as a source of novel antimicrobial agents with activity against a range of bacteria and fungi.[16][17][18]

The antimicrobial activity of these compounds is influenced by the nature and position of substituents on the scaffold. For instance, the introduction of a halogen into the benzofuran structure has been shown to enhance antimicrobial activity.[16] Specifically, derivatives with two halogen substitutions on the acetyl group were found to be active against Gram-positive cocci, and those with a halogen on the aromatic ring also exhibited antifungal activity.[16]

Furthermore, the hybridization of the 2,3-dihydrobenzofuran core with other heterocyclic scaffolds has been explored as a strategy to enhance antimicrobial potency.[17] Computational studies and structure-activity relationship (SAR) analyses are being employed to guide the design of new derivatives with improved antimicrobial profiles.[17]

Synthesis and Experimental Evaluation: A Practical Guide

The translation of the therapeutic potential of 2,3-dihydrobenzofuran scaffolds from concept to clinical reality relies on robust synthetic methodologies and reliable biological assays.

Synthesis of 2,3-Dihydrobenzofuran Scaffolds

A variety of synthetic strategies have been developed for the construction of the 2,3-dihydrobenzofuran core. These methods often involve intramolecular cyclization reactions and can be catalyzed by transition metals such as palladium, rhodium, and iridium.[19][20] Asymmetric synthesis approaches have also been developed to produce enantiomerically pure derivatives, which is often crucial for their biological activity.[21]

Illustrative Synthetic Workflow:

Caption: A generalized workflow for the synthesis of 2,3-dihydrobenzofuran derivatives.

Detailed Protocol: Synthesis of a Representative 2,3-Dihydrobenzofuran Derivative

This protocol describes a general method for the synthesis of a 2,3-disubstituted-2,3-dihydrobenzofuran via an intramolecular Heck reaction.

Materials:

-

2-Allyloxyphenol derivative

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Triethylamine (Et3N)

-

Acetonitrile (ACN)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a round-bottom flask, add the 2-allyloxyphenol derivative (1.0 mmol), Pd(OAc)2 (0.05 mmol), and PPh3 (0.1 mmol).

-

Add anhydrous acetonitrile (10 mL) and triethylamine (1.5 mmol) to the flask.

-

Attach a reflux condenser and heat the reaction mixture to 80 °C with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions containing the desired product and evaporate the solvent to obtain the purified 2,3-dihydrobenzofuran derivative.

-

Characterize the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Evaluation of Biological Activity: The MTT Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer compounds.

Illustrative Workflow for MTT Assay:

Caption: A step-by-step workflow for the MTT assay to evaluate anticancer activity.

Detailed Protocol: MTT Assay

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

2,3-Dihydrobenzofuran derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the 2,3-dihydrobenzofuran derivative in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Future Directions and Conclusion

The 2,3-dihydrobenzofuran scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. Future research will likely focus on the design of more potent and selective derivatives through a deeper understanding of their structure-activity relationships and mechanisms of action. The use of computational tools, such as molecular docking and pharmacophore modeling, will play an increasingly important role in the rational design of these compounds.[22]

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]19]

-

Closse, A., Haefliger, W., Hauser, D., Gubler, H. U., Dewald, B., & Baggiolini, M. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465–1471.[8]

-

Tu, Y., Xu, B., Wang, Q., Dong, H., Zhang, Z.-M., & Zhang, J. (2023). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. The Journal of Organic Chemistry, 88(12), 7945–7955.[21]

-

Singh, A., & Singh, V. K. (2021). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 11(45), 28247–28268.[20]

-

Lee, I.-K., Yun, B.-S., Cho, S.-M., Kim, W.-G., Kim, J.-P., Ryoo, I.-J., & Yoo, I.-D. (2002). 2,3,4-Trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran, a novel antioxidant, from Penicillium citrinum F5. Journal of Natural Products, 65(5), 740–741.[12]

-

Wang, J., Li, Y., Wang, Y., Zhang, Y., & Li, Z. (2024). Enzyme-Catalyzed Dynamic Kinetic Resolution for the Asymmetric Synthesis of 2,3-Dihydrobenzofuran Esters and Evaluation of Their Anti-inflammatory Activity. Organic Letters.[9]

-

Lee, I.-K., Yun, B.-S., Cho, S.-M., Kim, W.-G., Kim, J.-P., Ryoo, I.-J., & Yoo, I.-D. (2002). 2,3,4-Trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran, a Novel Antioxidant, from Penicillium citrinum F5. Journal of Natural Products, 65(5), 740–741.[13]

-

Patil, S. L., & Khade, B. C. (2014). New benzofuran derivatives as an antioxidant agent. International Journal of Pharmaceutical Sciences and Research, 5(10), 4314.[14]

-

Kawase, Y., & Takashima, S. (1972). Benzofuran Derivatives. II. Synthesis of 2,3-Dihydrobenzofurans from Ethyl 2-Acylphenoxyacetates. Bulletin of the Chemical Society of Japan, 45(4), 1153–1155.[23]

-

ResearchGate. (n.d.). Synthesis of 2,3-dihydrobenzofuran derivatives 221. Retrieved from [Link]]

-

Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Warhi, T., Al-Said, M. S., Abdel-Maksoud, S. A., & Oh, C.-H. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10599.[10]

-

Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Warhi, T., Al-Said, M. S., Abdel-Maksoud, S. A., & Oh, C.-H. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate.[5]

-

Musser, J. H., Chakraborty, U. R., Sciortino, S., Gordon, R. J., Khandwala, A., Neiss, E. S., & Pruss, T. P. (1987). 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. Journal of Medicinal Chemistry, 30(1), 96–104.[11]

-

Richard, F., Perot, G., & Brunet, S. (2007). Hydrodeoxygenation of benzofuran and its oxygenated derivatives (2,3-dihydrobenzofuran and 2-ethylphenol) over NiMoP/Al2O3 catal. Catalysis Today, 123(1-4), 233–240.[24]

-

ResearchGate. (n.d.). Novel diastereoselective trans 2, 3-dihydrobenzofuran derivatives: Tandem synthesis, crystal structure, antioxidant and anticancer activity. Retrieved from [Link]3]

-

Kossakowski, J., & Hejchman, E. (2011). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 16(7), 5497–5509.[16]

-

Wang, Y., Li, Y., Wang, J., Zhang, Y., & Li, Z. (2024). Synthesis of gem-Difluorinated 2,3-Dihydrobenzofurans Using Freon-22 via [4 + 1] Annulation of Difluorocarbene and Antitumor Activity Evaluation. Organic Letters.[7]

-

Ullah, I., Khan, J., Adhikari, A., & Khan, A. (2019). Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. BMC Complementary and Alternative Medicine, 19(1), 7.[1]

-

Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Warhi, T., Al-Said, M. S., Abdel-Maksoud, S. A., & Oh, C.-H. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules, 28(13), 4989.[6]

-

Vakharia, J., Gangan, V. D., Chakraborty, C. T., & Vijay, G. (2022). Synthesis and antibacterial activity of novel benzofuran ester derivatives. ResearchGate.[25]

-

ResearchGate. (n.d.). Benzofurans/2,3-dihydrobenzofurans as antimicrobial agents. Retrieved from [Link]17]

-

Arshad, N., Al-Deyab, S. S., & El-Faham, A. (2023). Novel dihydrobenzofuran derivatives: design, synthesis, cytotoxic activity, apoptosis, molecular modelling and DNA binding studies. Journal of Biomolecular Structure and Dynamics, 1–16.[26]

-

El-Sayed, N. N. E., & El-Bendary, E. R. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11382–11406.[2]

-

Bindoli, A., Rigobello, M. P., & Deeble, D. J. (1991). Protective action of a new benzofuran derivative on lipid peroxidation and sulphydryl groups oxidation. Pharmacological Research, 24(4), 369–375.[15]

-

Riemma, M. R., Bifulco, G., & D’Auria, M. V. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(4), 820–826.[4]

-

Nielsen, T. E., & Schreiber, S. L. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(4), 226–233.[27]

-

ResearchGate. (n.d.). 2,3-Dihydrobenzofuran derivatives with protective activity in the CNS. Retrieved from [Link]]

-

Al-Hemyari, M. A., & Anand, K. (2023). Designing of 2,3-dihydrobenzofuran derivatives as inhibitors of PDE1B using pharmacophore screening, ensemble docking and molecular dynamics approach. Computers in Biology and Medicine, 159, 106869.[22]

-

Azevedo, A. R., Cordeiro, P. S., Strelow, D. N., Andrade, K. N., Neto, M. R. S., Fiorot, R. G., ... & Bortolatto, C. F. (2025). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Processes, 13(4), 1038.[28]

-

ResearchGate. (n.d.). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. Retrieved from [Link]]

-

Zhang, X., Li, Y., Wang, Y., Li, Z., & Wang, J. (2017). Synthesis and Antibacterial Activity Study of C-3 α, β-Unsaturated Ketone Linked Benzofuran Derivatives. Journal of Chemical and Pharmaceutical Research, 9(1), 195–200.[18]

-

Wang, Y., Li, Y., Zhang, Y., & Li, Z. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 23(8), 469.[29]

-

Semantic Scholar. (n.d.). BENZOFURANS: A NEW PROFILE OF BIOLOGICAL ACTIVITIES. Retrieved from [Link]]

Sources

- 1. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,3,4-Trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran, a novel antioxidant, from Penicillium citrinum F5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ijpsonline.com [ijpsonline.com]

- 15. research.unipd.it [research.unipd.it]

- 16. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. longdom.org [longdom.org]

- 19. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 20. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Designing of 2,3-dihydrobenzofuran derivatives as inhibitors of PDE1B using pharmacophore screening, ensemble docking and molecular dynamics approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. nacatsoc.org [nacatsoc.org]

- 25. researchgate.net [researchgate.net]

- 26. tandfonline.com [tandfonline.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach | MDPI [mdpi.com]

- 29. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]

Natural occurrence of 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran derivatives.

The Natural Occurrence, Biosynthesis, and Characterization of 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran Derivatives: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist specializing in natural product chemistry and drug discovery, I frequently encounter privileged scaffolds that bridge the gap between botanical defense mechanisms and modern pharmacophores. The 2,3-dihydrobenzofuran (DHB) core is one such structural marvel[1]. Specifically, 6-hydroxy-3-methyl-2,3-dihydrobenzofuran and its closely related derivatives represent a highly specialized subclass of secondary metabolites. Characterized by a fused benzene-furan ring system lacking full aromaticity in the furan ring, these compounds exhibit unique three-dimensional topographies. This whitepaper provides an in-depth mechanistic analysis of their natural occurrence, biosynthetic origins, and the rigorous analytical protocols required for their isolation and validation.

Botanical Distribution and Ecological Niche

The natural occurrence of highly substituted DHBs is predominantly restricted to specific botanical families, most notably the Asteraceae (sunflower) family[1]. In nature, the 6-hydroxy-3-methyl-DHB scaffold rarely exists in a vacuum; it is typically decorated with prenyl, acetyl, or methoxy groups, serving as phytoalexins or allelopathic agents.

Plants synthesize these compounds as a chemical defense against microbial pathogens and herbivores. For instance, related DHB ketones like tremetone—found in Ageratina altissima (white snakeroot)—are notorious for causing "milk sickness" in livestock[2]. Conversely, species like Eupatorium heterophyllum and Microglossa pyrifolia produce highly oxygenated DHBs that exhibit potent antimicrobial and anti-inflammatory properties[3].

Table 1: Key Natural Sources of Substituted 2,3-Dihydrobenzofuran Derivatives

| Plant Species | Botanical Family | Representative Isolated Derivative | Ecological / Biological Role |

| Pinus strobes | Pinaceae | (S)-6-hydroxy-2-methyl-2,3-DHB-4-carboxylic acid | Antimicrobial defense[4] |

| Microglossa pyrifolia | Asteraceae | 6-acetyl-5-hydroxy-2-(1-hydroxy-2-propenyl)-3-methoxy-2,3-DHB | Traditional medicine / Antimicrobial |

| Eupatorium heterophyllum | Asteraceae | 4-acetyl-3β,5-dihydroxy-2α-(propen-2-yl)-2,3-DHB | Cytotoxic / Anti-inflammatory[3] |

| Ageratina altissima | Asteraceae | Tremetone (DHB ketone analog) | Herbivore deterrent / Toxic[2] |

Biosynthetic Pathways and Mechanistic Insights

Understanding the biosynthesis of the 6-hydroxy-3-methyl-DHB core is critical for biomimetic synthesis and metabolic engineering. Nature does not construct the DHB ring from scratch; rather, it utilizes a convergent pathway combining the shikimate and mevalonate/MEP pathways.

The process begins with p-coumaric acid, which undergoes polyketide extension. The critical step is the prenylation of the phenolic intermediate by a prenyltransferase. As an application scientist, I emphasize that the subsequent oxidative cyclization is the defining mechanistic event. Cytochrome P450 enzymes catalyze the stereoselective ring closure of the prenylated phenol, locking the methyl group at the C-3 position and establishing the chiral centers at C-2 and C-3. This enzymatic precision avoids the racemic mixtures often seen in synthetic Claisen rearrangements[5].

Fig 1. Biosynthetic pathway of 6-hydroxy-3-methyl-2,3-dihydrobenzofurans from primary metabolites.

Extraction, Isolation, and Structural Elucidation Protocols

To ensure scientific integrity, isolation protocols must be self-validating. The polarity of 6-hydroxy-3-methyl-DHBs requires a highly calculated solvent approach. The 6-hydroxyl group acts as a hydrogen-bond donor, while the 3-methyl group and the aromatic ring impart lipophilicity.

Step-by-Step Isolation Methodology

-

Biomass Preparation & Maceration: Pulverize 1.0 kg of dried aerial plant parts. Macerate in 80% Methanol (MeOH) / 20% Dichloromethane (CH₂Cl₂) for 72 hours. Causality: The addition of CH₂Cl₂ disrupts the plant cell matrix, allowing MeOH to efficiently solvate the amphiphilic DHB derivatives.

-

Liquid-Liquid Partitioning: Concentrate the extract in vacuo and suspend in H₂O. Partition sequentially with Hexane, Ethyl Acetate (EtOAc), and n-Butanol. Causality: I prioritize the EtOAc fraction because its moderate polarity perfectly captures the DHB core, leaving highly non-polar waxes in the hexane and polar glycosides in the butanol.

-

Silica Gel Column Chromatography: Load the EtOAc fraction onto a silica gel column. Elute with a gradient of Hexane:EtOAc (from 90:10 to 50:50). Monitor fractions via TLC (UV active at 254 nm).

-

Preparative HPLC: Purify enriched sub-fractions using a Reverse-Phase C18 column (Isocratic elution: 60% Acetonitrile / 40% H₂O with 0.1% Formic Acid). Causality: Formic acid suppresses the ionization of the 6-hydroxyl group, preventing peak tailing and ensuring >95% purity.

Structural Elucidation (Self-Validating System)

The structural assignment of the DHB core is notoriously prone to regiochemical misinterpretation. Relying solely on 1D ¹H-NMR is insufficient.

-

HR-ESI-MS: Establishes the exact molecular formula (e.g., [M+H]⁺), confirming the degree of unsaturation.

-